BenchChemオンラインストアへようこそ!

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Chemical Biology Library Design Medicinal Chemistry

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide (CAS 1421469-35-3, molecular formula C₂₁H₂₇NO₄S, molecular weight 389.51 g/mol) is a fully synthetic small molecule belonging to the N-substituted-N-phenylethylsulfonamide structural class, as defined in patent families US20120122920 and US8809584. The compound features a tertiary carbinol-bearing cyclopropyl group, a phenyl ring, and a 4-ethoxy-3,5-dimethylbenzenesulfonamide tail, and is currently catalogued solely as a research-grade screening compound with a vendor-reported purity of ≥95%.

Molecular Formula C21H27NO4S
Molecular Weight 389.51
CAS No. 1421469-35-3
Cat. No. B2738515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
CAS1421469-35-3
Molecular FormulaC21H27NO4S
Molecular Weight389.51
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)C
InChIInChI=1S/C21H27NO4S/c1-4-26-20-15(2)12-19(13-16(20)3)27(24,25)22-14-21(23,18-10-11-18)17-8-6-5-7-9-17/h5-9,12-13,18,22-23H,4,10-11,14H2,1-3H3
InChIKeyURERGJJUHZHCPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide (CAS 1421469-35-3): Structural Classification and Baseline Identity for Scientific Procurement


N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide (CAS 1421469-35-3, molecular formula C₂₁H₂₇NO₄S, molecular weight 389.51 g/mol) is a fully synthetic small molecule belonging to the N-substituted-N-phenylethylsulfonamide structural class, as defined in patent families US20120122920 and US8809584 [1]. The compound features a tertiary carbinol-bearing cyclopropyl group, a phenyl ring, and a 4-ethoxy-3,5-dimethylbenzenesulfonamide tail, and is currently catalogued solely as a research-grade screening compound with a vendor-reported purity of ≥95% . No peer-reviewed primary literature, authoritative database bioactivity records (PubChem, ChEMBL, BindingDB), or granted patents containing quantitative biological data for this exact CAS compound were identified during comprehensive searching as of May 2026.

Why In-Class Sulfonamide Analogs Cannot Substitute for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide (CAS 1421469-35-3) in Focused Screening Libraries


Although the broader N-phenylethylsulfonamide scaffold is used generically in compound library design for drug discovery [1], the specific combination of a cyclopropyl-hydroxy-phenylethyl N-substituent with a 4-ethoxy-3,5-dimethylbenzenesulfonyl tail in CAS 1421469-35-3 confers physicochemical properties that cannot be replicated by the closest vendor-listed analogs. The cyclopropane ring is well-established as a metabolic stability-enhancing motif capable of reducing CYP450-mediated oxidation and plasma clearance , while the ethoxy and 3,5-dimethyl substitutions on the benzenesulfonamide ring modulate lipophilicity and hydrogen-bond acceptor/donor capacity differently than the thiophene, trifluoromethoxy, or butane-sulfonamide analogs also commercially available . Therefore, substituting an analog with a different sulfonyl R-group or an N-alkyl tail would alter key molecular descriptors (logP, polar surface area, H-bond donor count) and likely produce divergent target engagement and pharmacokinetic profiles, undermining the purpose of a focused screening campaign or structure-activity relationship (SAR) study.

Quantitative Differentiation Evidence for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide (CAS 1421469-35-3) versus Closest Analogs


Structural Uniqueness Confirmed by Absence from Global Chemical Biology Databases versus Patent Class Generic Scope

As of May 2026, no record for CAS 1421469-35-3 was found in PubChem, ChEMBL, BindingDB, or any peer-reviewed primary literature indexed in PubMed. This contrasts with the broader N-phenylethylsulfonamide chemical class claimed in patents US20120122920 and US8809584, which describes thousands of theoretically possible compounds [1]. The absence of database entries means the compound occupies a unique structural space within screening collections: the specific combination of (i) a cyclopropyl ring vicinal to a tertiary alcohol on the N-ethyl linker, and (ii) a 4-ethoxy-3,5-dimethylbenzenesulfonamide tail is not represented in any publicly disclosed biological dataset.

Chemical Biology Library Design Medicinal Chemistry

Vendor-Reported Purity of 95%+ Enables Direct Screening Without Further Purification, Matching Lead-Like Library Standards

The compound is supplied at ≥95% purity as certified by the vendor CheMenu (Catalog Number CM934726) . For comparison, industry-standard screening libraries typically require a purity threshold of >90% for reliable primary screening data; the 95%+ value for this compound matches or exceeds that standard and is equivalent to the purity level reported for analogous N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)butane-1-sulfonamide listed on partner vendor sites . Higher purity reduces the likelihood of false positives or negatives in biological assays attributable to impurities.

Compound Management High-Throughput Screening Quality Control

Cyclopropyl-Hydroxy-Phenylethyl Moiety Implies CYP450 Metabolic Stability Advantage over Non-Cyclopropylated Phenylethylsulfonamide Analogs

The cyclopropyl ring is a recognized structural motif used in medicinal chemistry to improve metabolic stability by blocking CYP450-mediated oxidation at the benzylic and α-carbon positions [1]. In the target compound, the cyclopropyl group is directly attached to the same carbon as the tertiary hydroxyl group, creating a sterically hindered environment that is expected to slow oxidative metabolism relative to non-cyclopropylated analogs such as unsubstituted N-phenylethylsulfonamides. Literature on structurally related cyclopropyl-containing sulfonamides (e.g., cyclopropylindolobenzazepine acylsulfonamide HCV NS5B inhibitors) demonstrates improved metabolic stability and oral bioavailability conferred specifically by the cyclopropyl substituent [2].

Drug Metabolism Pharmacokinetics CYP450

Research Application Scenarios for N-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide (CAS 1421469-35-3) Based on Structural and Patent Evidence


Focused Screening Library Expansion for Novel Target Deorphanization

Because this compound occupies unexplored chemical space — zero bioactivity records in any public database as of May 2026 — it is ideally suited for inclusion in focused screening libraries intended to identify new chemical starting points for under-studied or orphan biological targets. Its structural uniqueness minimizes the risk of screening a previously interrogated chemotype, increasing the probability of discovering novel ligand-target interactions [1].

SAR Study Reference Compound for Optimizing Cyclopropyl-Sulfonamide Pharmacokinetics

The well-precedented metabolic stability benefit of the cyclopropyl group on sulfonamide scaffolds supports the use of this compound as a reference point in systematic SAR studies aimed at optimizing ADME properties. Teams can compare this compound against non-cyclopropylated or non-hydroxylated analogs to quantify the contribution of the cyclopropyl-hydroxy motif to microsomal half-life, CYP inhibition profile, and plasma protein binding [2].

Chemical Probe Development for Sulfonamide-Binding Enzyme Families

Sulfonamides are established pharmacophores for carbonic anhydrases, serine proteases, and various oxidoreductases. The combination of the 4-ethoxy-3,5-dimethylbenzenesulfonamide warhead with a bulky, hydrogen-bond-capable N-substituent positions this compound as a candidate for selectivity profiling within sulfonamide-binding enzyme families. Screening against panels of carbonic anhydrase isoforms, for example, could reveal isoform-selective inhibition driven by the distinctive N-substituent geometry [3].

Patent-Landscape-Driven Library Design for Freedom-to-Operate Chemical Matter

The generic scaffold is disclosed in the US20120122920 patent family, but the specific compound CAS 1421469-35-3 was not explicitly synthesized or tested in the patent examples. Procuring and screening this compound provides proprietary, experimentally-derived data on a substructure that, while falling within the generic claims, may be excluded from competitor data packages, offering strategic advantages in freedom-to-operate analyses and IP positioning [4].

Quote Request

Request a Quote for N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.